Acetic acid, hydroxysulfino-, disodium salt Acetic acid, hydroxysulfino-, disodium salt
Brand Name: Vulcanchem
CAS No.: 223106-41-0
VCID: VC16216043
InChI: InChI=1S/C2H4O5S.2Na/c3-1(4)2(5)8(6)7;;/h2,5H,(H,3,4)(H,6,7);;/q;2*+1/p-2
SMILES:
Molecular Formula: C2H2Na2O5S
Molecular Weight: 184.08 g/mol

Acetic acid, hydroxysulfino-, disodium salt

CAS No.: 223106-41-0

Cat. No.: VC16216043

Molecular Formula: C2H2Na2O5S

Molecular Weight: 184.08 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, hydroxysulfino-, disodium salt - 223106-41-0

Specification

CAS No. 223106-41-0
Molecular Formula C2H2Na2O5S
Molecular Weight 184.08 g/mol
IUPAC Name disodium;2-hydroxy-2-sulfinatoacetate
Standard InChI InChI=1S/C2H4O5S.2Na/c3-1(4)2(5)8(6)7;;/h2,5H,(H,3,4)(H,6,7);;/q;2*+1/p-2
Standard InChI Key KLSBASGQHCAVHQ-UHFFFAOYSA-L
Canonical SMILES C(C(=O)[O-])(O)S(=O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named disodium 2-hydroxy-2-sulfonatoacetate, though inconsistencies in nomenclature exist across sources. For instance, ChemSpider lists it as disodium hydroxy(sulfinato)acetate (C2_2H2_2Na2_2O5_5S) , while Chemsrc uses disodium,2-hydroxy-2-sulfonatoacetate (C2_2H2_2Na2_2O6_6S) . This discrepancy arises from differing interpretations of the sulfur oxidation state:

  • Sulfinato (SO2-\text{SO}_2^-) implies a sulfur oxidation state of +4.

  • Sulfonato (SO3-\text{SO}_3^-) corresponds to a sulfur oxidation state of +6 .

The PubChemLite entry (CID 23348022) describes a related structure, 2-hydroxy-2-sulfoacetic acid (C2_2H4_4O6_6S), which lacks sodium counterions but confirms the presence of a sulfonic acid group . These variations highlight the need for precise characterization in future studies.

Molecular and Structural Data

Key molecular properties are summarized below:

PropertyValueSource
Molecular FormulaC2H2Na2O6S\text{C}_2\text{H}_2\text{Na}_2\text{O}_6\text{S}
Molecular Weight200.078 g/mol
Exact Mass199.937 g/mol
SMILESC(C(=O)O)(O)S(=O)(=O)O.[Na+].[Na+]
Polar Surface Area125.94 Ų

The compound’s structure features a central carbon atom bonded to a hydroxyl group (OH-\text{OH}), a sulfonate/sulfinate group, and a carboxylate (COO-\text{COO}^-) moiety, stabilized by two sodium ions .

Synthesis and Manufacturing

Challenges in Synthesis

  • Oxidation State Control: Precise management of sulfur’s oxidation state is critical. Sulfinic acid derivatives are prone to oxidation to sulfonic acids, complicating isolation .

  • Purification: The compound’s high polarity and ionic character necessitate advanced separation techniques, such as ion-exchange chromatography or recrystallization from polar solvents.

Physicochemical Properties

Thermal Stability

  • The sulfinate/sulfonate moiety enhances thermal resilience compared to non-ionic analogs.

  • Decomposition likely occurs above 200°C, releasing sulfur oxides (SOx\text{SO}_x) and sodium carbonate residues.

Solubility and Reactivity

  • Solubility: High solubility in water due to ionic nature; poorly soluble in organic solvents like ethanol or ether.

  • Reactivity:

    • Acts as a bifunctional nucleophile (via sulfinate and carboxylate groups).

    • Susceptible to oxidation, especially in acidic or humid environments.

Discrepancies and Research Gaps

Oxidation State Ambiguities

The conflicting nomenclature (sulfinato vs. sulfonato) underscores the need for advanced spectroscopic characterization (e.g., X-ray crystallography, 13C^{13}\text{C} NMR) to resolve the sulfur oxidation state definitively.

Synthesis Optimization

Developing a reliable, scalable synthesis route remains a priority. Lessons from CN116102454A —such as optimizing reaction time and temperature—could be adapted for this compound.

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